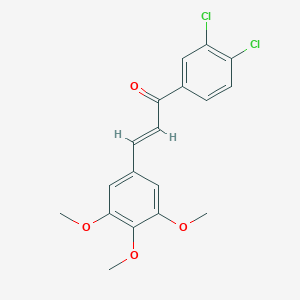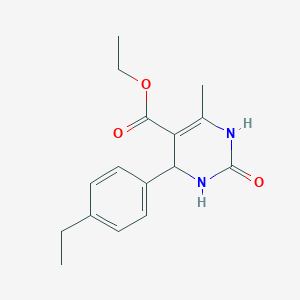
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, commonly known as DMC, is a synthetic compound that belongs to the class of chalcones. It has been widely studied for its potential therapeutic applications due to its diverse biological activities. DMC has been found to possess anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Research on similar compounds, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has focused on their molecular structure, vibrational spectroscopy, and electronic properties. The molecular structure of these compounds has been elucidated using FT-IR spectroscopy, single crystal X-ray diffraction, and computational methods (HF and DFT). Studies have revealed details on the vibrational wavenumbers, geometrical parameters, and electronic transitions within the molecules, indicating significant potential in materials science for applications such as nonlinear optics due to their hyperpolarizability and charge transfer capabilities. The molecular electrostatic potential maps generated from DFT studies highlight the regions of electron density and potential reactivity sites on the molecule (Mary et al., 2015).
Crystallography and Intermolecular Interactions
Crystallographic analysis of closely related compounds provides insights into their crystal packing, intermolecular interactions, and potential application in designing materials with specific physical properties. For example, the analysis of crystal structures reveals how molecular orientations and interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the crystalline material. These studies have implications for understanding the solid-state behavior of such compounds and designing materials with desired mechanical and electronic properties (Butcher et al., 2007).
Synthesis and Medicinal Potential
Research into the synthesis and characterization of derivatives of 1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has indicated potential medicinal applications. Novel synthesis methods have been developed to produce compounds with significant antimicrobial and antioxidant activities. These findings suggest the possibility of leveraging the structural features of such compounds for drug development and other biomedical applications. The exploration of various derivatives through modifications of the core structure could lead to the discovery of new therapeutic agents with enhanced efficacy and specificity (Chennapragada & Palagummi, 2018).
Propriétés
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)12-5-6-13(19)14(20)10-12/h4-10H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDCJRFAYIRGL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diisobutylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392080.png)


![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)

![N-{2-[(2-anilino-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B392090.png)

![2-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B392092.png)
![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
![2,8-bis(3-bromophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B392095.png)